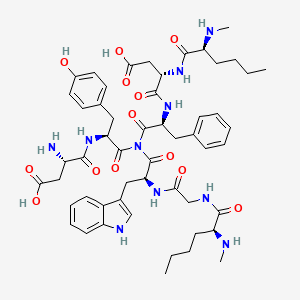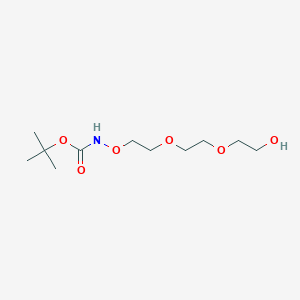
t-Boc-Aminooxy-PEG3-alcohol
Descripción general
Descripción
T-Boc-Aminooxy-PEG3-alcohol is a PEG derivative containing a Boc-protected aminooxy group and an alcohol group . The protected aminooxy can be deprotected under mild acidic conditions and then can be reacted with an aldehyde or ketone group to form a stable oxime linkage .
Synthesis Analysis
The hydroxyl group in t-Boc-Aminooxy-PEG3-alcohol enables further derivatization or replacement with other reactive functional groups . The Boc group can be deprotected under mild acidic conditions to form the free aminooxy for further reaction .Molecular Structure Analysis
The molecular formula of t-Boc-Aminooxy-PEG3-alcohol is C11H23NO6 . It has a molecular weight of 265.3 g/mol .Chemical Reactions Analysis
The Boc-protected aminooxy group in t-Boc-Aminooxy-PEG3-alcohol can be deprotected under mild acidic conditions . Once deprotected, it can react with an aldehyde or ketone group to form a stable oxime linkage .Physical And Chemical Properties Analysis
The molecular weight of t-Boc-Aminooxy-PEG3-alcohol is 265.3 g/mol . Its molecular formula is C11H23NO6 .Aplicaciones Científicas De Investigación
Enhancing Thermal Conductivity of Epoxy Composites
The modification of hexagonal boron nitride (h-BN) with polyethylene glycol (PEG) through a covalent modification process has been shown to improve the dispersibility and compatibility of h-BN with the epoxy resin matrix. This approach significantly enhances the thermal conductivity of epoxy composites, making it a promising technique for developing materials with improved heat dissipation properties (Yang et al., 2021).
PEGylation of Proteins for Drug Development
PEGylation, the process of attaching polyethylene glycol polymer chains to another molecule, has wide applications in drug development. A notable study demonstrates the use of a novel monodisperse PEG for protein modification, enabling the direct identification of PEGylation sites by mass spectrometry. This method significantly contributes to the development of protein-based therapeutics by improving their solubility, stability, and circulatory time (Mero et al., 2009).
Surface Modification for Biomedical Applications
A groundbreaking approach to surface modification involves grafting hydrophilic PEG chains onto thin-film composite polyamide reverse osmosis membranes. This modification enhances the membrane's antifouling properties, demonstrating the potential of PEGylation in improving the performance and lifespan of biomedical devices (Kang et al., 2007).
Chemoselective Conjugation to Proteins
The synthesis of aminooxy end-functional polymers via atom transfer radical polymerization (ATRP) illustrates a method for creating well-defined bioconjugates. These polymers can be covalently attached to proteins through chemoselective oxime formation, opening new avenues for the development of "smart" polymer conjugates for targeted drug delivery and diagnostic applications (Heredia et al., 2007).
Targeted Imaging and Therapy of Cancer
Research into tamoxifen-loaded, folic acid-armed, PEGylated magnetic nanoparticles demonstrates their application in targeted cancer therapy and imaging. These nanoparticles exhibit significant interaction with folate receptor-positive cancer cells, showcasing the potential of PEGylated compounds in creating multifunctional nanomedicines for the concurrent targeting, imaging, and treatment of cancer (Majd et al., 2013).
Propiedades
IUPAC Name |
tert-butyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO6/c1-11(2,3)18-10(14)12-17-9-8-16-7-6-15-5-4-13/h13H,4-9H2,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPPJFIQLDPGQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
t-Boc-Aminooxy-PEG3-alcohol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



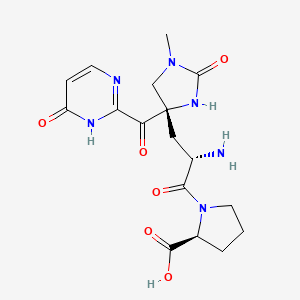
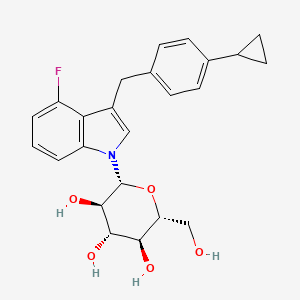
![(((pentan-3-yloxy)carbonyl)oxy)methyl 3-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-5-acetyl-2-propyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate hydrochloride](/img/structure/B1681867.png)
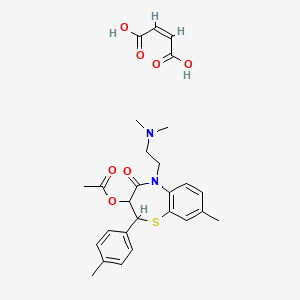
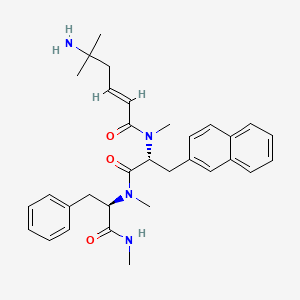

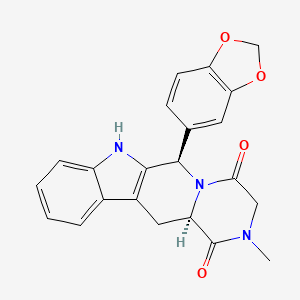
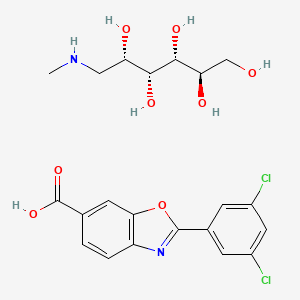
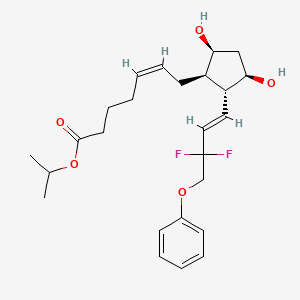
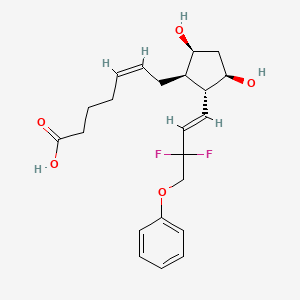
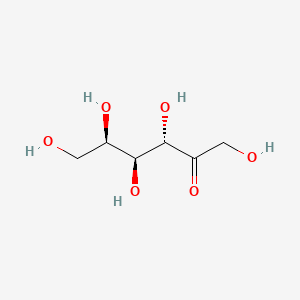
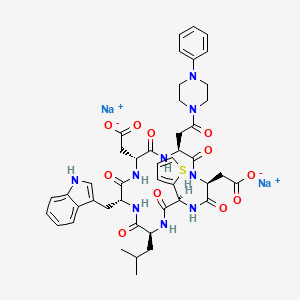
![N-(3-{1-[4-(3,4-Difluorophenoxy)benzyl]-4-piperidinyl}-4-methylphenyl)-2-methylpropanamide](/img/structure/B1681886.png)
